2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide features a 1,2,4-oxadiazole core substituted at position 3 with a 3-chlorophenyl group and at position 5 with an acetamide moiety linked to a 4-methoxyphenyl ring. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The 3-chlorophenyl group enhances lipophilicity and may influence target binding, while the 4-methoxyphenyl acetamide contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-7-5-13(6-8-14)19-15(22)10-16-20-17(21-24-16)11-3-2-4-12(18)9-11/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTYOQAXIDGWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential in cancer treatment. Several studies have indicated that derivatives of oxadiazole compounds exhibit notable anticancer properties.
Case Studies:
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Studies:
Antiviral Activity
Emerging research has highlighted the antiviral potential of oxadiazole derivatives. These compounds have shown effectiveness against various viral pathogens.
Case Studies:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the oxadiazole ring and side chains can significantly influence biological activities.
Key Insights:
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their biological activities:
Key Observations:
Substituent Position on Chlorophenyl :
- The target compound’s 3-chlorophenyl group on the oxadiazole differs from the 4-chlorophenyl in the analog from . This positional variation may alter steric interactions and binding affinity in biological targets.
Acetamide Modifications: Replacement of the 4-methoxyphenyl group with N,N-dimethyl (as in BI 665915) enhances metabolic stability and enzyme inhibition potency .
Core Heterocycle Variations :
- Compounds like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () replace oxadiazole with benzothiazole, demonstrating the flexibility of acetamide-linked heterocycles in drug design.
Pharmacological Activity Trends
- Anti-Inflammatory Activity: Thiazolidine analogs with methoxyphenyl acetamide groups (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide) inhibit nitric oxide (NO) production in macrophages with IC50 values of 45.6 µM . This suggests that the target compound’s methoxyphenyl group may similarly modulate anti-inflammatory pathways.
- Enzyme Inhibition: Oxadiazole-containing FLAP inhibitors like BI 665915 demonstrate potent enzyme binding (IC50 <10 nM) and functional inhibition (IC50 <100 nM) in human whole blood .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
The 3-chlorophenyl group increases lipophilicity compared to unsubstituted oxadiazoles, which may enhance blood-brain barrier penetration but reduce aqueous solubility. - Hydrogen-Bonding Capacity : The oxadiazole’s nitrogen atoms and acetamide’s carbonyl group provide hydrogen-bonding sites, critical for target engagement .
Biological Activity
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Anticancer Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Nucleic Acids : The oxadiazole moiety can interact with nucleic acids, disrupting cancer cell replication .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies on similar oxadiazole derivatives suggest that they possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range significantly depending on the specific bacterial strain tested .
Case Studies
- Antitumor Activity Study :
- Antimicrobial Testing :
The biological activity of this compound can be attributed to several mechanisms:
- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions with target proteins.
- Hydrogen Bonding : The oxadiazole ring can form hydrogen bonds with various biological targets, contributing to its anticancer and antimicrobial effects .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
